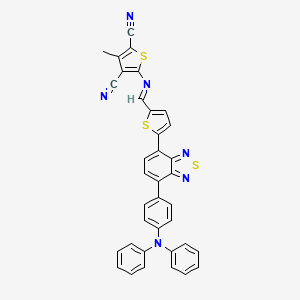
Tbtdc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBTDC involves the reaction of 4-bromobenzonitrile with cyanuric chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
TBTDC undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
TBTDC has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photochemical reactions.
Biology: Employed in bioimaging techniques to visualize biological processes.
Medicine: Utilized in photodynamic therapy for cancer treatment.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
TBTDC exerts its effects through its ability to generate reactive oxygen species (ROS) upon light irradiation. The generated ROS can induce cell damage and apoptosis, making this compound effective in photodynamic therapy. The molecular targets include cellular components like lipids, proteins, and nucleic acids, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
Uniqueness
TBTDC is unique due to its high efficiency as a photosensitizer and its aggregation-induced emission properties. These characteristics make it particularly suitable for applications in bioimaging and photodynamic therapy, where high sensitivity and specificity are required .
Biological Activity
TBTDC (Tetrabutylthiuram disulfide) has garnered significant attention in recent years for its biological activity, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article explores the compound's mechanisms of action, its effectiveness in various biological contexts, and relevant case studies that highlight its therapeutic potential.
Overview of this compound
This compound is a thiuram compound that exhibits notable photosensitizing properties. It generates reactive oxygen species (ROS) upon light activation, which are crucial for inducing cell death in targeted cells, particularly tumor cells. This ability to selectively damage malignant cells while sparing healthy tissue positions this compound as a promising candidate for cancer therapies and treatments for skin conditions such as psoriasis.
1. Photodynamic Therapy (PDT)
PDT using this compound involves the generation of singlet oxygen and other ROS when exposed to light. These ROS can induce apoptosis (programmed cell death) in cancer cells, making this compound a valuable tool in oncology. Studies have demonstrated that this compound nanoparticles (NPs) enhance cellular uptake and exhibit potent anticancer effects across various cancer cell lines, including HeLa, HepG2, MCF-7, and MCF-10 cells .
2. Anti-inflammatory Effects
In addition to its cytotoxic effects on cancer cells, this compound has shown promising results in reducing inflammation. Research indicates that this compound NP-PDT significantly decreases the mRNA levels of pro-inflammatory cytokines such as IL-23, IL-1β, TNF-α, and IFN-γ in models of psoriasis . This dual action—targeting both cancerous cells and inflammatory pathways—highlights this compound's versatility.
Case Study 1: Efficacy in Psoriasis Treatment
A study investigated the effects of this compound NP-PDT on IMQ-induced psoriasis in mice. The results indicated a marked reduction in inflammatory responses and keratinocyte apoptosis was induced through specific pathways involving caspase-3 and Bcl-2 proteins . The study also noted that this compound NPs did not exhibit significant cytotoxicity even at high concentrations (up to 200 μg/ml), indicating good biocompatibility .
| Parameter | Before Treatment | After Treatment |
|---|---|---|
| IL-23 mRNA Level | High | Significantly Reduced |
| Caspase-3 Expression | Low | Increased |
| Bcl-2 Expression | High | Decreased |
Case Study 2: Anticancer Properties
In another study focusing on various cancer cell lines, this compound was shown to effectively induce apoptosis through ROS generation. The study highlighted that cellular uptake of this compound NPs was more efficient than that of its molecular counterparts, leading to enhanced therapeutic outcomes .
Properties
Molecular Formula |
C36H22N6S3 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
3-methyl-5-[(E)-[5-[7-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-4-yl]thiophen-2-yl]methylideneamino]thiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C36H22N6S3/c1-23-31(20-37)36(44-33(23)21-38)39-22-28-16-19-32(43-28)30-18-17-29(34-35(30)41-45-40-34)24-12-14-27(15-13-24)42(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-19,22H,1H3/b39-22+ |
InChI Key |
KJLSQPPZBSVZJS-WVKHYPTHSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















